

Solubility data for Ammonium tetrachloroaurate(III) hydrate in various solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium tetrachloroaurate(III)
hydrate

Cat. No.: B083621

[Get Quote](#)

Solubility of Ammonium Tetrachloroaurate(III) Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **ammonium tetrachloroaurate(III) hydrate** in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and outlines detailed experimental protocols for researchers to determine quantitative solubility in their own laboratories.

Qualitative Solubility Data

Ammonium tetrachloroaurate(III) hydrate exhibits varying degrees of solubility in different solvents. The available data is summarized in the table below. It is important to note that "slightly soluble" and "soluble" are qualitative terms and the actual quantitative solubility can be affected by factors such as temperature, particle size, and the presence of impurities.

Solvent	Qualitative Solubility	Citation
Water	Slightly soluble	[1] [2]
Ethanol	Slightly soluble / Soluble	[1] [2]
Acetone	Soluble	[1] [3]
Diethyl Ether	Slightly soluble	[1]
Alcohol (general)	Slightly soluble	[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed. These protocols are generalized and may require optimization based on specific experimental conditions and available equipment.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid. It involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

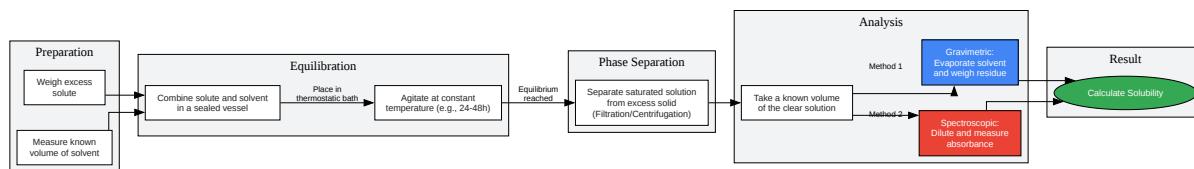
Methodology:

- Saturation: An excess amount of **ammonium tetrachloroaurate(III) hydrate** is added to a known volume of the desired solvent in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A constant temperature water bath is recommended for this step.
- Phase Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved by filtration through a pre-weighed, fine-porosity filter paper or by centrifugation followed by decantation of the supernatant.
- Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed, dry evaporating dish.

- Drying: The solvent is evaporated gently, for example, on a steam bath or in a drying oven at a temperature that will not decompose the solute. The dish with the solid residue is then dried to a constant weight in a desiccator.
- Calculation: The mass of the dissolved solute is determined by subtracting the mass of the empty evaporating dish from the final mass of the dish with the dry residue. The solubility can then be expressed in grams of solute per 100 mL or 100 g of solvent.

UV-Visible Spectrophotometric Method for Solubility Determination

This method is suitable if the solute has a characteristic chromophore that absorbs light in the UV-Visible range. A calibration curve must first be established.


Methodology:

- Preparation of Standard Solutions: A series of standard solutions of known concentrations of **ammonium tetrachloroaurate(III) hydrate** are prepared in the solvent of interest.
- Calibration Curve Construction: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λ_{max}). A calibration curve is then plotted with absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
- Sample Preparation: A saturated solution of **ammonium tetrachloroaurate(III) hydrate** is prepared as described in the gravimetric method (steps 1 and 2).
- Phase Separation: The saturated solution is separated from the excess solid by filtration or centrifugation.
- Dilution: A small, accurately measured volume of the saturated solution is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.
- Absorbance Measurement: The absorbance of the diluted solution is measured at the same λ_{max} used for the calibration curve.

- Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account. This concentration represents the solubility of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent.

[Click to download full resolution via product page](#)

Caption: General workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium tetrachloroaurate(III) 99.99 trace metals 13874-04-9 [sigmaaldrich.com]
- 2. Ammonium tetrachloroaurate - Wikipedia [en.wikipedia.org]

- 3. Ammonium tetrachloroaurate(III) 99.99 trace metals 13874-04-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [Solubility data for Ammonium tetrachloroaurate(III) hydrate in various solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083621#solubility-data-for-ammonium-tetrachloroaurate-iii-hydrate-in-various-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com